![molecular formula C7H5F3N4 B1303382 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 338982-42-6](/img/structure/B1303382.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
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Overview
Description
“3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a chemical compound with the CAS Number: 2503206-34-4 . It is also known as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine” involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is then adjusted to 6, and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . After heating, methanesulfonic acid is added to the mixed reaction solution, and trifluoroacetic acid is distilled out . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is adjusted to 12, and organic phases are separated out . Impurities are removed to obtain the final product .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine” has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine” have been studied . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .
Physical And Chemical Properties Analysis
“3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is an off-white solid with a melting point range of 191.9–197.3 °C . Its molecular weight is 279.09 .
Scientific Research Applications
Anticancer Activity
The compound has shown promise in anticancer studies , particularly against colon cancer cell lines. It has been used to synthesize a variety of derivatives that exhibit antiproliferative action. For instance, one study reported that a derivative, RB7, induced cell death in HT-29 colon cancer cells through the mitochondrial apoptotic pathway .
Antibacterial Properties
Research has also explored the antibacterial potential of triazolopyrazine derivatives. These compounds have been tested for their minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Escherichia coli , indicating their potential as antibacterial agents .
Synthesis of Pyrazine Derivatives
The compound serves as a precursor in the synthesis of pyrazine derivatives. These derivatives have a wide range of applications, including as ligands due to their p-donor properties, which are beneficial in rational drug design .
Multi-Component Chemical Reactions
It is used in multi-component reactions to construct pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . These reactions are significant for creating compounds with broad-spectrum pharmaceutical activity, which can be further studied for toxicity risk assessment and structure-activity relationships .
Drug Contamination Studies
The compound has been the subject of studies concerning drug contamination, specifically in relation to N-nitrosamines in Sitagliptin drug products. Analytical methods have been developed to determine the presence of triazolopyrazine and its nitroso derivatives .
Functional Materials and Ligand Chemistry
Due to the unique character of the trifluoromethyl group, derivatives of this compound have found applications in the field of functional materials and ligand chemistry. They are used to improve the physicochemical and pharmacological properties of parent molecules .
Agrochemical Applications
The trifluoromethyl group in the compound’s structure can significantly enhance the properties of agrochemicals. This makes it a valuable component in the design and synthesis of new agrochemical formulations .
Pharmaceutical Research
Lastly, the compound is crucial in pharmaceutical research for the development of new drugs. Its derivatives have been applied in various therapeutic areas, including antidepressants, antipsychotics, antihistamines, antifungals, antioxidants, and anti-inflammatory drugs .
Mechanism of Action
Target of Action
Similar compounds have shown promising anti-cancer and antibacterial properties, suggesting potential targets could be related to these biological processes.
Mode of Action
One study found that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the case of the similar compound mentioned earlier, it was found to influence the mitochondrial apoptotic pathway . This pathway is crucial for programmed cell death, a process that can be exploited for therapeutic purposes, particularly in cancer treatment.
Result of Action
The result of the compound’s action can vary depending on its targets and mode of action. For instance, the similar compound discussed earlier was found to have significant anti-cancer activity, with the ability to induce apoptosis in HT-29 cells
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-4(11)2-1-3-14(5)6/h1-3H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSVXFYNSLIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380709 |
Source
|
Record name | 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
CAS RN |
338982-42-6 |
Source
|
Record name | 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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